4-Benzyloxy-3-methoxybenzaldehyde
Overview
Description
4-Benzyloxy-3-methoxybenzaldehyde is a chemical compound that is a derivative of benzaldehyde with additional methoxy and benzyloxy functional groups. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a new synthesis method for 4-alkyl-3,5-dimethoxybenzaldehydes, which are structurally similar to 4-benzyloxy-3-methoxybenzaldehyde, involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal . Another study reports the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through an O-alkylation reaction followed by a Vilsmeier-Hack reaction, achieving an overall yield of 82.26% under optimized conditions .
Molecular Structure Analysis
The molecular structure of 4-benzyloxy-3-methoxybenzaldehyde can be inferred from related compounds. For example, the crystal structure of a derivative, (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide, shows that the central vanillin system forms dihedral angles with the planes of the benzohydrazide and benzyl groups, indicating the spatial arrangement of substituents around the benzaldehyde core .
Chemical Reactions Analysis
The reactivity of 4-benzyloxy-3-methoxybenzaldehyde can be anticipated by examining the reactions of similar methoxybenzaldehyde derivatives. For instance, the reaction of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with benzohydrazide to form a monohydrate compound involves intramolecular hydrogen bonding, which influences the molecular conformation and intermolecular hydrogen bonding, which contributes to the stability of the structure in the solid state .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4-benzyloxy-3-methoxybenzaldehyde are not directly reported, related compounds provide some insights. The spectroscopic studies of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, for example, include various techniques such as MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy, which are essential for characterizing such compounds . These techniques could similarly be applied to analyze the physical and chemical properties of 4-benzyloxy-3-methoxybenzaldehyde.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 4-Benzyloxy-3-methoxybenzaldehyde has been synthesized from 3-methoxyphenol using various reactions, including O-alkylation and Vilsmeier-Hack (V-H) reactions, demonstrating a high overall yield under optimized conditions (Lu Yong-zhong, 2011).
Derivatives and Complex Formation : Research shows the synthesis of derivatives of benzyloxybenzaldehyde and their capacity to form complexes with metal ions, highlighting their potential in coordination chemistry (H. Güler et al., 2012).
Use as a Linker in Solid Phase Organic Synthesis : 4-Benzyloxy-3-methoxybenzaldehyde derivatives have been used as linkers in solid-phase organic synthesis, demonstrating versatility in chemical reactions (E. Swayze, 1997).
Medicinal and Biological Applications
- Anticancer Activity : Some derivatives of benzyloxybenzaldehyde, including 4-Benzyloxy-3-methoxybenzaldehyde, have shown significant anticancer activity against certain cell lines, suggesting potential therapeutic applications (Chin-Fen Lin et al., 2005).
Other Applications
Synthesis of Complex Organic Molecules : This compound has been used in the synthesis of other complex organic molecules, such as Gigantol, demonstrating its utility as a precursor in organic chemistry (Song Hong-rui, 2012).
Investigation of Intermolecular Interactions : Studies on the electronic and structural properties of derivatives of 4-Benzyloxy-3-methoxybenzaldehyde, such as 4-methoxybenzaldehyde, have contributed to understanding molecular interactions and potential applications in materials science (H. Ghalla et al., 2018).
properties
IUPAC Name |
3-methoxy-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHLOPGSDZTEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178958 | |
Record name | Benzylvanillin | |
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Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Benzyloxy-3-methoxybenzaldehyde | |
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Product Name |
4-Benzyloxy-3-methoxybenzaldehyde | |
CAS RN |
2426-87-1 | |
Record name | 4-(Benzyloxy)-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2426-87-1 | |
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Record name | 4-benzyloxy-3-methoxybenzaldehyde | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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